molecular formula C7H7F3N2O5S B13996906 methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate

methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate

Cat. No.: B13996906
M. Wt: 288.20 g/mol
InChI Key: CYDXNKOZEIKVIQ-UHFFFAOYSA-N
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Description

Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate is a compound that features a pyrazole ring substituted with a trifluoromethylsulfonyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require low temperatures and inert atmospheres to prevent side reactions and ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving the overall efficiency of the process . Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium reagents for lithiation, electrophiles for substitution, and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .

Mechanism of Action

The mechanism of action of methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s ability to form strong interactions with proteins and other biomolecules, potentially affecting their function . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-methyl-3-(((trifluoromethyl)sulfonyl)oxy)-1H-pyrazole-5-carboxylate is unique due to the presence of both a trifluoromethylsulfonyl group and a carboxylate ester on the pyrazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in various fields .

Properties

Molecular Formula

C7H7F3N2O5S

Molecular Weight

288.20 g/mol

IUPAC Name

methyl 2-methyl-5-(trifluoromethylsulfonyloxy)pyrazole-3-carboxylate

InChI

InChI=1S/C7H7F3N2O5S/c1-12-4(6(13)16-2)3-5(11-12)17-18(14,15)7(8,9)10/h3H,1-2H3

InChI Key

CYDXNKOZEIKVIQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)OS(=O)(=O)C(F)(F)F)C(=O)OC

Origin of Product

United States

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